molecular formula C8H8O3 B074683 1-(5-Methyl-2-furanyl)-1,2-propanedione CAS No. 1197-20-2

1-(5-Methyl-2-furanyl)-1,2-propanedione

Cat. No. B074683
CAS RN: 1197-20-2
M. Wt: 152.15 g/mol
InChI Key: CSILYJHAPLAXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-2-furanyl)-1,2-propanedione, also known as Methyl Furfuryl Ketone (MFFK), is an organic compound with the molecular formula C7H8O2. It is a yellowish liquid with a sweet, fruity odor and is commonly used in the food and fragrance industries. MFFK has also gained attention in scientific research due to its unique chemical properties and potential applications.

Scientific Research Applications

Novel Synthesis Applications

  • The compound has been used in novel synthesis processes. For instance, Nishimura et al. (1975) reported the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles using a reaction involving 1-phenyl-1,2-propanedione, which is structurally similar to 1-(5-Methyl-2-furanyl)-1,2-propanedione (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).

Photochemical Reactions

  • Ogata and Takagi (1974) explored the photochemical reactions of 1-aryl-1,2-propanediones, which again are closely related to 1-(5-Methyl-2-furanyl)-1,2-propanedione. Their research indicated the formation of specific reduction products upon irradiation, highlighting the photoreactivity of such compounds (Ogata & Takagi, 1974).

Spectroscopic and Structural Characterization

  • The structural and spectral characteristics of compounds similar to 1-(5-Methyl-2-furanyl)-1,2-propanedione have been studied. Castiñeiras et al. (1999) investigated 1-phenyl-1,2-propanedione bis{N(4)-alkylthiosemicarbazones}, providing insights into their spectroscopic properties and crystal structures (Castiñeiras, Bermejo, Ackerman, Beraldo, Valdés-Martínez, Hernández-Ortega, & West, 1999).

Applications in Dental Resin Composites

  • Sun and Chae (2000) explored the use of 1-phenyl-1,2-propanedione, structurally related to 1-(5-Methyl-2-furanyl)-1,2-propanedione, as a new visible light photosensitizer in dental resin composites. This study demonstrated the potential of such compounds in improving the physical properties of dental resins (Sun & Chae, 2000).

Fluorogenic Labeling in Carbohydrate Analysis

  • Cai et al. (2014) utilized 1,3-di(2-pyridyl)-1,3-propanedione, which shares a similar structure, as a fluorogenic labeling reagent for sugars. This application is significant in the sensitive detection and analysis of monosaccharides (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).

Catalysis and Hydrogenation

  • Research by Nieminen et al. (2007) on 1-phenyl-1,2-propanedione's adsorption on Pt catalysts revealed insights into the regioselectivity in hydrogenation, which can be extrapolated to similar compounds like 1-(5-Methyl-2-furanyl)-1,2-propanedione (Nieminen, Taskinen, Hotokka, & Murzin, 2007).

properties

CAS RN

1197-20-2

Product Name

1-(5-Methyl-2-furanyl)-1,2-propanedione

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)propane-1,2-dione

InChI

InChI=1S/C8H8O3/c1-5-3-4-7(11-5)8(10)6(2)9/h3-4H,1-2H3

InChI Key

CSILYJHAPLAXTQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)C(=O)C

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=O)C

Other CAS RN

1197-20-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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